molecular formula C15H13NO4 B5157976 {[4-(benzyloxy)phenyl]amino}(oxo)acetic acid

{[4-(benzyloxy)phenyl]amino}(oxo)acetic acid

Cat. No.: B5157976
M. Wt: 271.27 g/mol
InChI Key: CGVCWJVTOZSNAE-UHFFFAOYSA-N
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Description

{[4-(benzyloxy)phenyl]amino}(oxo)acetic acid is an organic compound characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an amino group and an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(benzyloxy)phenyl]amino}(oxo)acetic acid typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable phenyl halide under basic conditions.

    Formation of the Oxoacetic Acid Moiety: The oxoacetic acid moiety can be synthesized through the oxidation of a suitable precursor, such as an aldehyde or ketone, using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[4-(benzyloxy)phenyl]amino}(oxo)acetic acid can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of hydroxy derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Hydroxy derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{[4-(benzyloxy)phenyl]amino}(oxo)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities and metabolic pathways.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of {[4-(benzyloxy)phenyl]amino}(oxo)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Para-aminobenzoic acid: Similar structure with an amino group attached to a benzene ring.

    4-oxo-4-arylbutanoic acids: Compounds with a similar oxo group and aromatic ring structure.

Uniqueness

{[4-(benzyloxy)phenyl]amino}(oxo)acetic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-oxo-2-(4-phenylmethoxyanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c17-14(15(18)19)16-12-6-8-13(9-7-12)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVCWJVTOZSNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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